molecular formula C14H21ClN2O4 B4408301 4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride

4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride

Cat. No. B4408301
M. Wt: 316.78 g/mol
InChI Key: SKKQQUIDKLSXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride, also known as NBMPR, is a potent inhibitor of nucleoside transporters. It has been widely used in scientific research to study the mechanism of action of nucleoside transporters and their role in various physiological processes.

Mechanism of Action

4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride inhibits nucleoside transporters by binding to the transporter protein and preventing the uptake of nucleosides into the cell. This leads to a decrease in the availability of nucleosides for various cellular processes, including DNA synthesis and repair.
Biochemical and Physiological Effects
This compound has been shown to affect various cellular processes, including DNA synthesis and repair, cell growth and proliferation, and apoptosis. It has also been shown to affect the uptake of nucleosides in various tissues, including the brain, liver, and kidney.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride in lab experiments is its potency as an inhibitor of nucleoside transporters. It can be used at low concentrations to achieve a significant inhibition of nucleoside uptake. However, one of the limitations of using this compound is its specificity. It can inhibit multiple nucleoside transporters, which can lead to off-target effects.

Future Directions

There are several future directions for research on 4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride. One area of research is to study its effects on specific nucleoside transporters and their role in various physiological processes. Another area of research is to develop more specific inhibitors of nucleoside transporters that can be used in clinical settings. Additionally, research can be conducted to study the potential use of this compound in the treatment of various diseases, including cancer and viral infections.
Conclusion
In conclusion, this compound is a potent inhibitor of nucleoside transporters that has been widely used in scientific research to study the mechanism of action of nucleoside transporters and their role in various physiological processes. It has been shown to affect various cellular processes and has advantages and limitations for lab experiments. Future research can be conducted to study its effects on specific nucleoside transporters and its potential use in the treatment of various diseases.

Scientific Research Applications

4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride has been widely used in scientific research to study the mechanism of action of nucleoside transporters and their role in various physiological processes. It has been shown to inhibit nucleoside transporters, which are responsible for the uptake of nucleosides into cells. This inhibition leads to a decrease in nucleoside uptake and affects various cellular processes.

properties

IUPAC Name

4-[4-(3-nitrophenoxy)butyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4.ClH/c17-16(18)13-4-3-5-14(12-13)20-9-2-1-6-15-7-10-19-11-8-15;/h3-5,12H,1-2,6-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKQQUIDKLSXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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